Water-soluble and very selective nanomolar potent antagonist for group II mGlu receptors. Also a relatively potent antagonist for group III mGlu receptors at high nanomolar to low micromolar concentrations. Disodium salt of LY 341495 which displays Kd values of 1.67 (human mGlu2), 0.75 (mGlu3), 31.6 (mGlu6), 72.7 (mGlu7a) and 14 (human mGlu8a receptors) nM. LY 341495 displays IC50 values of 7.8, 8.2 and 22 μM for mGlu1a, mGlu5a and mGlu4 receptors, respectively. It is readily brain penetrant and active in vivo. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Very selective nanomolar potent antagonist for group II mGlu receptors. Also a relatively potent antagonist for group III mGlu receptors at high nanomolar to low micromolar concentrations. Kd values for human receptors are 1.67 (mGlu2), 0.75 (mGlu3), 31.6 (mGlu6), 72.7 (mGlu7a) and 14 nM (mGlu8a). IC50 values are 7.8, 8.2 and 22 μM for mGlu1a, mGlu5a and mGlu4 receptors, respectively. Readily brain penetrant and active in vivo.
LY341495 is a potent and selective antagonist of the group II metabotropic glutamate receptors (mGluR), mGluR2 and mGluR3 (IC50s = 21 and 14 nM, respectively, for human isoforms). It less effectively blocks mGluR8 and mGluR7 (IC50s = 173 and 990 nM, respectively) and weakly antagonizes mGluR1, mGluR5, and mGluR4 (IC50s = 6.8, 8.2, and 22 μM, respectively). In rat forebrain tissue, LY341495 may bind mGluR3 more avidly than mGluR2.4 LY341495 can be effectively used in isolated cells, tissues, and in vivo. In mice, it penetrates the blood-brain barrier and has been used to study the roles of mGlu2/3 receptors in the brain.
LY 341495 is a potent and selective orthosteric antagonist for the group II metabotropic glutamate receptors (mGluR2/3). Ki/IC50 values of LY-341495 are 2.3, 1.3, 173, 990, 6800, 8200 and 22000 nM for human mGlu2, mGlu3, mGlu8, mGlu7a, mGlu1a, mGlu5a and mGlu4a receptors respectively. It is used in scientific research in several different areas, showing antidepressant effects in animal models, increasing the behavioural effects of hallucinogenic drugs in animal tests, and increasing the analgesic effects of μ-opioid agonists, as well as modulating dopamine receptor function.